The synthesis of (S)-Indacaterol involves several methods that can yield high purity and efficiency. One notable method includes:
Alternative synthetic routes have also been explored, including the use of Raney nickel and various solvents such as dichloromethane and ethyl acetate for purification steps.
(S)-Indacaterol's molecular structure features a complex arrangement that includes a quinoline core with various functional groups contributing to its pharmacological properties. The stereochemistry at the chiral center is critical for its activity as a beta-2 adrenergic agonist.
(S)-Indacaterol undergoes several chemical reactions during its synthesis and metabolism:
(S)-Indacaterol acts as an agonist for the beta-2 adrenergic receptors located in the smooth muscle of the airways. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in:
The onset of action is rapid, with peak plasma concentrations typically reached within 0.25 to 1 hour after inhalation .
Relevant data indicate that (S)-Indacaterol maintains its efficacy over extended periods when stored correctly, making it suitable for pharmaceutical applications .
(S)-Indacaterol is primarily used in:
Its unique profile as an ultralong-acting beta agonist has positioned (S)-Indacaterol as a significant advancement in respiratory therapeutics, providing improved management options for patients with chronic respiratory diseases.
Indacaterol is a chiral β₂-adrenergic receptor agonist with a single stereogenic center, yielding two enantiomers: (R)-indacaterol (pharmacologically active) and (S)-indacaterol (inactive). The molecular structure comprises a quinolinone core linked to a 5,6-diethylindan-2-yl group via an ethanolamine side chain. The absolute configuration at the chiral center determines stereoselective receptor binding [7] [10]. The molecular formula is C₂₄H₂₈N₂O₃ (molecular weight: 392.49 g/mol), with the CAS number 1235445-80-3 specifically identifying (S)-indacaterol [4].
Table 1: Molecular Identity of (S)-Indacaterol
Property | Value |
---|---|
Chemical Name | (S)-5-[2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
Molecular Formula | C₂₄H₂₈N₂O₃ |
Molecular Weight | 392.49 g/mol |
CAS Registry Number | 1235445-80-3 |
IUPAC Name | (S)-5-[2-[(5,6-Diethylindan-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one |
The pharmacological activity of indacaterol enantiomers is governed by stereospecific interactions with the β₂-adrenergic receptor. The (R)-enantiomer exhibits high-efficacy agonism due to optimal three-point binding:
In contrast, the (S)-enantiomer shows >100-fold lower binding affinity due to steric mismatches that disrupt these interactions [3] [7]. This enantioselectivity follows the Easson-Stedman model, where the (R)-configuration aligns critical pharmacophores with complementary receptor sites [7].
Table 2: Pharmacological Differentiation of Indacaterol Enantiomers
Property | (R)-Indacaterol | (S)-Indacaterol |
---|---|---|
Receptor Binding Affinity | High (Kd = nM range) | Low (>100-fold reduction) |
Intrinsic Efficacy | 73% (relative to isoproterenol) | Negligible |
cAMP Production in ASM* | EC50 = 0.3 nM | No significant activity |
Airway Smooth Muscle (ASM) cells [1] [7] |
(S)-Indacaterol shares identical physicochemical properties with its (R)-counterpart except for optical activity. Key properties include:
Stability studies indicate sensitivity to:
Analytical Methods for Enantiomeric Characterization
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7